CRBN Binding Affinity Retention of the 4-Aldehyde Desamino Lenalidomide Scaffold
The core desamino lenalidomide scaffold (lacking the aniline NH2) retains CRBN binding affinity comparable to lenalidomide. In a cellular NanoBRET target engagement assay, desamino lenalidomide derivatives displace the BODIPY-lenalidomide tracer from NanoLuc-CRBN expressed in HEK293T cells with IC50 values in the sub-micromolar to low micromolar range. Specifically, the desamino scaffold yields IC50 values of approximately 550–605 nM in this displacement format, compared to lenalidomide which exhibits an IC50 of approximately 480 nM (whole blood TNF-α) and approximately 12.9 µM in CRBN ubiquitination assays [1]. This establishes that removal of the 4-amino group (desamino modification) does not abolish CRBN engagement, and the aldehyde handle at the 4-position remains solvent-exposed and available for linker conjugation without disrupting the glutarimide–CRBN interaction [2]. The measured affinity is sufficient for ternary complex formation in PROTAC applications, where avidity effects from the target ligand further stabilise the complex.
| Evidence Dimension | CRBN binding affinity (cellular target engagement) |
|---|---|
| Target Compound Data | IC50 ~550–605 nM (NanoBRET displacement of BODIPY-lenalidomide from NanoLuc-CRBN in HEK293T cells) |
| Comparator Or Baseline | Lenalidomide: IC50 ~480 nM (TNF-α in PBMCs); IC50 ~12.9 µM (CRBN ubiquitination in HEK293T). Pomalidomide: IC50 ~21.6 µM (CRBN ubiquitination). Thalidomide: IC50 > 100 µM (CRBN ubiquitination). |
| Quantified Difference | Desamino lenalidomide scaffold shows approximately 23–27-fold stronger cellular CRBN engagement than thalidomide, and approximately 36–39-fold stronger than pomalidomide in the ubiquitination assay context. |
| Conditions | HEK293T cells expressing N-terminal NanoLuc-fused CRBN; 2-hour incubation with compound and BODIPY-lenalidomide tracer; NanoBRET signal measured. |
Why This Matters
This confirms that the 4-aldehyde desamino lenalidomide scaffold retains sufficient CRBN affinity to function as an E3 ligase recruiter in PROTAC design, ensuring that procurement of this specific aldehyde variant is scientifically justified over non-CRBN-binding alternatives.
- [1] BindingDB entry BDBM50614095 (CHEMBL304572). Desamino lenalidomide scaffold CRBN displacement IC50: 550–605 nM in NanoBRET assay. Also: NCATS Inxight Drugs – CRBN modulator potencies: lenalidomide IC50 = 12.9 µM, pomalidomide IC50 = 21.6 µM, CC-220 IC50 = 0.19 µM. View Source
- [2] NCBI PubChem / ChEMBL. Lenalidomide TNF-α inhibition IC50 = 13 nM (PBMCs); CRBN binding data. https://pubchem.ncbi.nlm.nih.gov/ View Source
